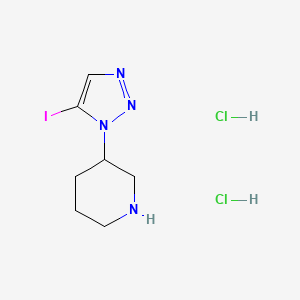

3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride

Description

3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a piperidine derivative featuring a 1,2,3-triazole ring substituted with an iodine atom at the 5-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or chemical research applications.

Properties

IUPAC Name |

3-(5-iodotriazol-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN4.2ClH/c8-7-5-10-11-12(7)6-2-1-3-9-4-6;;/h5-6,9H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILFCMQEUNGABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=CN=N2)I.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Iodination: The triazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

Attachment to Piperidine: The iodinated triazole is then reacted with piperidine to form the final compound. This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, potentially forming more complex structures.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield various substituted triazoles, while oxidation could produce triazole N-oxides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₁Cl₂IN₄

- Molecular Weight : 351.02 g/mol

- CAS Number : 2089255-15-0

The presence of the triazole ring and piperidine moiety contributes to its biological activity and versatility in synthetic applications.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing triazole rings can effectively inhibit the growth of various bacterial and fungal strains. The synthesis of 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride has been linked to promising antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Recent investigations into related triazole compounds have highlighted their potential in anticancer therapy. The structural similarities suggest that this compound could also possess cytotoxic effects against cancer cell lines. Molecular docking studies have been employed to predict its interaction with various biological targets involved in cancer proliferation .

Microbiological Studies

In vitro studies have demonstrated the efficacy of this compound against specific pathogens. For example, research involving the evaluation of novel piperidine derivatives revealed that certain compounds exhibited significant antibacterial and antifungal activities when tested against standard microbial strains. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .

Material Science Applications

The unique properties of triazole-containing compounds make them valuable in material science. Their ability to form coordination complexes can be exploited in catalysis and as ligands in metal-organic frameworks (MOFs). The structural stability offered by the piperidine ring enhances the potential for creating robust materials with specific functionalities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and engage in π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Piperidine Dihydrochloride Derivatives

describes five piperidine dihydrochloride derivatives (13c–13g) with varying benzyloxyimino substituents. Key comparisons include:

| Property | Target Compound | 13c–13g Derivatives | Key Differences |

|---|---|---|---|

| Core Structure | Piperidine + 5-iodo-triazole | Piperidine + aminobenzyloxyimino | Triazole vs. oxyimino functional groups |

| Substituents | Iodo (electrophilic, heavy atom) | Methoxy/methylenedioxy (electron-rich) | Iodo increases molecular weight/polarity |

| Melting Point | Not reported | 189–238°C (e.g., 13g: 235–238°C) | Iodo may lower melting point due to bulk |

| Synthesis | Likely CuAAC | Multi-step oxyimino formation | Click chemistry vs. traditional synthesis |

The iodine atom in the target compound distinguishes it from the methoxy/methylenedioxy substituents in 13c–13g, which enhance electron density and crystallinity (higher melting points). The triazole core in the target may confer metabolic stability compared to oxyimino groups .

Triazole-Containing Pharmaceuticals

Example : 2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride ()

- Structure : Triazole linked to estradiol via a propane-diamine backbone.

- Synthesis : CuAAC (97% yield), followed by HCl deprotection (95% yield).

- Comparison : Both compounds use dihydrochloride salts for solubility, but the target lacks steroidal moieties, likely reducing hormonal activity. The estradiol derivative’s high yield underscores CuAAC efficiency for triazole synthesis .

Pharmacological Dihydrochloride Salts

Example : Vapitadine Dihydrochloride ()

- Application : Treatment of atopic dermatitis.

- Structure : Spiro-imidazo-benzazepine with a piperidine-carboxamide core.

- Comparison : While both are dihydrochloride salts, Vapitadine’s complex heterocyclic system contrasts with the target’s simpler triazole-piperidine scaffold. This highlights the dihydrochloride form’s versatility in drug formulation .

Spectral and Analytical Data

- NMR/MS : The target’s 5-iodo-triazole would show distinct $ ^1H $-NMR shifts (e.g., deshielding near iodine) and a higher molecular ion peak (e.g., +127 amu for iodine) compared to 13c–13g, which exhibit $ m/z \approx 278 $ (M+H)+ .

- Crystallography : SHELX software () is widely used for structural refinement of similar small molecules, suggesting applicability to the target compound if crystallized .

Biological Activity

3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antimicrobial, anticancer, and other therapeutic potentials.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₁ICl₂N₄

- Molecular Weight : 351.02 g/mol

- Purity : 95%

The biological activity of triazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. Triazoles are known for their role as antifungal agents by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. Additionally, they exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Recent studies have demonstrated the efficacy of triazole derivatives against various pathogens. For instance, piperidine-based triazole compounds have shown significant antifungal activity against resistant strains of Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The mechanism involves disrupting the plasma membrane integrity and inducing apoptotic cell death in the fungal cells.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. A study focusing on piperidine-based triazoles reported that certain derivatives exhibited potent cytotoxic effects on various cancer cell lines through the activation of apoptotic pathways .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.